Methyl 2-mercaptopropionate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-3(7)4(5)6-2/h3,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWKNPMDQONHKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866371 | |
| Record name | Methyl 2-mercaptopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53907-46-3 | |
| Record name | Propanoic acid, 2-mercapto-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53907-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-mercaptopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053907463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-mercaptopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-mercaptopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL 2-MERCAPTOPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25IZE8ZJA2 | |
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Chirality and Stereochemical Considerations in Research Contexts
A defining characteristic of methyl 2-mercaptopropionate is its chirality. The molecule possesses a stereocenter at the second carbon atom (C2), the carbon to which the mercapto group is attached. vulcanchem.com This gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. ontosight.ai While often studied as a racemic mixture (an equal mix of both enantiomers), the separation and synthesis of individual enantiomers are crucial for specific research applications, particularly those involving biological systems where stereochemistry dictates molecular interactions. vulcanchem.comncats.io
The distinct three-dimensional arrangement of each enantiomer can lead to different biological activities and interactions. ontosight.ai Consequently, methods for producing enantiomerically pure forms of this compound are of significant interest in synthetic chemistry. Research has highlighted several effective strategies for this purpose. vulcanchem.com
Methods for Enantioselective Production
| Method | Description |
|---|---|
| Enzymatic Kinetic Resolution | This biochemical method uses enzymes like lipases or esterases that selectively act on one enantiomer in a racemic mixture. vulcanchem.com For instance, an enzyme might hydrolyze the (R)-ester, leaving the desired (S)-enantiomer unreacted and allowing for its separation. vulcanchem.com |
| Chiral Chromatography | High-performance liquid chromatography (HPLC) employing a chiral stationary phase (CSP) can physically separate the (R)- and (S)-enantiomers from a racemic mixture based on their differential interactions with the chiral phase. vulcanchem.com |
| Asymmetric Synthesis | This approach involves synthesizing the molecule in a way that preferentially creates one enantiomer over the other. This can be achieved using chiral catalysts or auxiliaries that guide the reaction pathway towards the desired stereoisomer. vulcanchem.com |
In research, the (S)-enantiomer, for example, is recognized as a valuable chiral building block for the synthesis of more complex molecules, such as certain pharmaceutical intermediates where specific stereochemistry is essential for efficacy. vulcanchem.com This includes the development of protease inhibitors and antioxidants. vulcanchem.com
Significance of the Mercapto Group in Chemical and Biochemical Studies
Esterification Pathways for Mercaptopropionate Ester Synthesis
The direct esterification of a mercaptocarboxylic acid with an alcohol is a primary and fundamental route for synthesizing mercaptopropionate esters. This method involves the formation of an ester linkage from a carboxylic acid and an alcohol, a reaction that is typically equilibrium-limited.
Catalytic processes are essential for achieving practical yields in the esterification of 2-mercaptopropionic acid. The reaction is commonly catalyzed by acids, which protonate the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity for nucleophilic attack by the alcohol.
A variety of catalysts have been investigated to improve reaction rates and yields. Traditional homogeneous catalysts include mineral acids like sulfuric acid. chemicalbook.com For the synthesis of methyl 3-mercaptopropionate (B1240610), refluxing 3-mercaptopropionic acid with methanol (B129727) in the presence of 2-5% concentrated sulfuric acid for several hours is a conventional method, though it can yield moderate results of 60-70% due to equilibrium constraints.
More advanced and milder catalysts are often preferred to minimize side reactions. p-Toluenesulfonic acid (p-TSA) is a widely used organic acid catalyst. rsc.orgrsc.org Studies on the synthesis of polyol esters of mercaptopropionic acid, such as trimethylolpropane-tris(3-mercaptopropionate) (TMPMP), have shown that catalyst concentration is a critical parameter. rsc.orgresearchgate.net Increasing the concentration of the acid catalyst does not always lead to higher purity of the desired ester. In fact, excessive catalyst can promote side reactions, such as the formation of thioester-based byproducts through intermolecular reactions. rsc.org For the synthesis of TMPMP, an optimized p-TSA concentration was found to be 0.03 moles per mole of the polyol (trimethylolpropane), which minimized side-product formation. rsc.org
To overcome issues associated with corrosive and difficult-to-separate homogeneous catalysts, solid acid catalysts and ionic liquids have been developed. Sulfonic acid-based functionalized ionic liquids, such as 1-(3-Sulfonic acid)propyl-3-ethylimidazole hydrogen sulfate, have demonstrated high catalytic activity for the synthesis of methyl 3-mercaptopropionate. xdhg.com.cn This approach can achieve a conversion rate of over 93% under optimized conditions and offers the advantage of catalyst stability and reusability over multiple cycles. xdhg.com.cn Protecting the thiol group during esterification, for instance by using an S-Mmt protecting group, is another strategy to prevent the thiol from engaging in unwanted nucleophilic side reactions, thereby preventing the formation of thioesters and ensuring that only the carboxylic acid group reacts. mdpi.com
Table 1: Comparison of Catalysts in Esterification of Mercaptopropionic Acid
| Catalyst Type | Specific Example | Key Findings & Conditions | Source(s) |
|---|---|---|---|
| Mineral Acid | Concentrated H₂SO₄ | Traditional method; moderate yields (60-70%); requires neutralization. | chemicalbook.com |
| Organic Acid | p-Toluenesulfonic acid (p-TSA) | Catalyst concentration is crucial; excess can increase thioester byproducts. | rsc.orgrsc.orgresearchgate.net |
| Ionic Liquid | 1-(3-Sulfonic acid)propyl-3-ethylimidazole hydrogen sulfate | High conversion (>93%); catalyst is reusable and stable. | xdhg.com.cn |
Reactive distillation (RD) is a process intensification technology that combines chemical reaction and product separation within a single unit. manchester.ac.uk This technique is particularly effective for equilibrium-limited reactions like esterification because the continuous removal of a product (typically water) from the reaction zone shifts the equilibrium towards the formation of the desired ester, driving the reaction to completion.
In the synthesis of methyl 3-mercaptopropionate, reactive distillation has been shown to achieve conversion rates of 3-mercaptopropionic acid exceeding 98%, with a final product purity of 99% or higher. The process often involves a pre-reaction step where 3-mercaptopropionic acid and methanol are partially converted in a fixed-bed reactor containing a solid acid catalyst. google.com The resulting crude product is then fed into a reactive distillation column.
Inside the column, unreacted acid flows downward and reacts with fresh methanol vapor moving upward in a catalytic zone. chemicalbook.com This zone is typically packed with a solid acid catalyst, such as a macroporous sulfonic acid resin (e.g., Amberlyst-15), which is recyclable and non-corrosive. The more volatile components, including water and excess methanol, are continuously distilled off from the top of the column, while the high-boiling product, methyl mercaptopropionate, is collected at the bottom. chemicalbook.com
Table 2: Typical Parameters for Reactive Distillation Synthesis of Methyl 3-Mercaptopropionate
| Parameter | Value / Range | Purpose | Source(s) |
|---|---|---|---|
| Catalyst | Macroporous sulfonic acid resin | Recyclable, non-corrosive solid catalyst. | |
| Reaction Temperature | 70–100°C | To ensure adequate reaction rate within the column. | google.com |
| Column Pressure | 0.1–0.5 MPa | To maintain components in the appropriate phase. | google.com |
| Methanol to Acid Ratio | 0.1:1 to 1:1 (in column feed) | To complete the reaction of remaining acid. | google.com |
| Final Purity | ≥99% | Demonstrates high efficiency of the separation. |
Radical Addition Reactions for Thiol-Ester Formation
Radical addition reactions provide an alternative and powerful pathway for the synthesis of mercaptopropionate esters, proceeding through a different mechanism than esterification. These methods typically involve the addition of a sulfur-containing molecule across a carbon-carbon double bond.
This compound can be synthesized via the anti-Markovnikov addition of hydrogen sulfide (B99878) (H₂S) to methyl acrylate (B77674). This reaction is typically carried out in the presence of a basic catalyst. prepchem.com A patented method describes the synthesis of mercaptopropionic acid esters by reacting acrylates with H₂S in a liquid phase composed of a polythio dipropionic acid ester, which acts as the solvent. google.com
The catalytic system employs a weakly basic amine, such as anhydrous ammonia (B1221849), along with a polyether co-catalyst to enhance the reaction rate. google.com The reaction is favored by a high molar ratio of hydrogen sulfide to the acrylic ester, typically between 1.25:1 and 5:1, to maximize the formation of the desired mercaptopropionate ester and suppress the formation of thiodipropionic acid ester byproducts. google.com Low reaction temperatures, generally between 0°C and 40°C, also favor the formation of the target mercaptopropionic acid ester over the subsequent reaction of the product with another molecule of acrylic ester. google.com The process can be run continuously or in batches, and the product can be readily separated from the reaction medium by distillation. google.com
The thiol-ene reaction is a highly efficient photochemical method that falls under the umbrella of "click chemistry." It involves the radical-mediated addition of a thiol (R-SH) to an alkene (a compound with a C=C double bond). This reaction can be initiated by UV light in the presence of a photoinitiator, which generates radicals that abstract the hydrogen atom from the thiol, creating a thiyl radical (R-S•).
This thiyl radical then adds to the alkene of an acrylic acid ester, forming a carbon-centered radical intermediate. A subsequent chain transfer step, where the carbon-centered radical abstracts a hydrogen from another thiol molecule, yields the final thiol-ester product and regenerates a thiyl radical, propagating the chain reaction. This method is known for its high yields, stereoselectivity, and tolerance of various functional groups. It is noted as a potential route for the stereocontrolled synthesis of chiral thiol-esters. vulcanchem.com The thia-Michael reaction, a related conjugate addition, is used to form thioether cross-links, demonstrating the utility of thiol additions to activated alkenes. mdpi.com
Nucleophilic Substitution Reactions Involving Mercaptopropionate Esters
The thiol group (-SH) in this compound is nucleophilic and can participate in a variety of substitution reactions where it attacks an electrophilic center. This reactivity is fundamental to its use as an intermediate in the synthesis of more complex molecules.
A clear example of this is the reaction of this compound with silylating agents. It reacts with 1,1,1,3,3,3-hexamethyldisilazane to form methyl 2-(trimethylsilylthio)propionate, where the silyl (B83357) group replaces the hydrogen atom of the thiol. oup.com This reaction underscores the nucleophilicity of the sulfur atom.
The nucleophilic character of the thiol group can also lead to undesired side reactions during other synthetic transformations. For instance, during the esterification of mercaptopropionic acids, the thiol group of one molecule can act as a nucleophile and attack the activated carboxylic acid group of another, leading to the formation of a thioester byproduct. mdpi.com To prevent such intermolecular reactions, the thiol group is often protected with a group like 4-methoxytrityl (Mmt) before carrying out reactions at the carboxylic acid center. mdpi.com The thiol group's ability to act as a nucleophile is also harnessed in materials science, where it is used to functionalize surfaces, such as gold nanoparticles. smolecule.com
Thiol-Halogen Nucleophilic Substitution Click Chemistry
The synthesis of esters derived from this compound can be efficiently achieved through thiol-halogen nucleophilic substitution, a reaction that often exhibits the characteristics of "click" chemistry. core.ac.uk This method involves the reaction of a thiol, such as this compound or the closely related methyl mercaptoacetate (B1236969), with an alkyl halide. The process is typically an S_N2 reaction where the thiolate anion, generated in the presence of a base like triethylamine, acts as a nucleophile to displace a halide. core.ac.ukrsc.org The resulting byproducts, typically halogenated salts, can be easily removed, simplifying purification. core.ac.uk
The reaction's efficiency is highly dependent on the nature of the halogen leaving group. Experimental studies on the functionalization of halogenated polypropylene (B1209903) with methyl mercaptoacetate have demonstrated a clear reactivity trend. rsc.org The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond, which in turn is more reactive than the carbon-chlorine (C-Cl) bond. This is consistent with the leaving group ability of the halides. rsc.org In one study, the reaction of an iodinated polymer with methyl mercaptoacetate reached 100% functionalization after 3 hours at 50 °C, whereas the brominated and chlorinated analogues achieved only 25% and 0% functionalization, respectively, under the same conditions. rsc.org
The structure of the thiol also influences reactivity. Studies comparing various thiols have shown that reactivity depends on both the acidity of the thiol group and competitive reactions involving other polar groups within the thiol molecule. rsc.org For instance, the reactivity of mercaptopropionate esters was found to be higher than that of simple alkyl thiols like 1-propanethiol. rsc.org This facile and highly efficient "thio-bromo" or "thiol-halogen" click reaction has been employed in the synthesis of complex polymeric architectures, including multi-block and multifunctional polymers. rsc.orgrsc.org
Table 1: Influence of Halogen Type on Functionalization Degree
| Halogen in Substrate | Thiol Reagent | Reaction Time (h) | Temperature (°C) | Degree of Functionalization (%) | Reference |
|---|---|---|---|---|---|
| Iodine (I) | Methyl Mercaptoacetate | 3 | 50 | 100 | rsc.org |
| Bromine (Br) | Methyl Mercaptoacetate | 3 | 50 | 25 | rsc.org |
| Chlorine (Cl) | Methyl Mercaptoacetate | 3 | 50 | 0 | rsc.org |
Sulphur-Mediated Nucleophilic Displacement on Peroxides
The reaction between thiols and peroxides, such as hydrogen peroxide, is predominantly an oxidation-reduction process rather than a direct nucleophilic displacement to form a stable thioether linkage analogous to the structure of this compound. The thiolate anion (RS⁻) is significantly more reactive towards peroxides than the protonated thiol (RSH). acs.orgacs.org
Mechanistic studies suggest the reaction does not follow a simple S_N2 pathway. acs.orgnih.govresearch.google Instead of a straightforward displacement of a hydroxide (B78521) leaving group, the process involves a more complex mechanism with significant charge redistribution and hydrogen atom transfer between the peroxide's oxygen atoms. acs.orgresearch.googlegoogle.com The primary products of the reaction of a thiol with hydrogen peroxide are sulfenic acid (RSOH), which can be further oxidized to sulfinic (RSO₂H) and sulfonic (RSO₃H) acids, or the disulfide (RSSR) via recombination of thiyl radicals or reaction of sulfenic acid with another thiol. acs.orglibretexts.org
While mixtures of thiols and iron salts have been shown to reductively cleave organic peroxides, this process also leads to the oxidation of the thiol and the reduction of the peroxide to its corresponding alcohol(s), not the formation of a new carbon-sulfur bond from the peroxide. acs.org Therefore, sulphur-mediated nucleophilic displacement on peroxides is not a standard synthetic methodology for preparing compounds like this compound.
Thiol-Michael Addition Reactions and Mechanistic Elucidation
The Thiol-Michael addition is a highly efficient and widely used conjugate addition reaction between a thiol, like this compound, and an electron-deficient alkene, often referred to as a Michael acceptor (e.g., acrylates, vinyl sulfones). nih.govgoogle.com This reaction is valued for its mild conditions, high yields, and selectivity, often qualifying it as a "click" reaction. nih.gov
The reaction can proceed through two primary mechanistic pathways, depending on the initiator used: base-catalyzed or nucleophile-initiated. google.com
Base-Catalyzed Mechanism: A base (e.g., triethylamine) deprotonates the thiol to form a reactive thiolate anion. This thiolate then acts as the nucleophile, attacking the β-carbon of the Michael acceptor to form a carbanion (enolate) intermediate. Subsequent proton transfer from another thiol molecule yields the final thioether product and regenerates the thiolate, continuing the catalytic cycle.
Nucleophile-Initiated Mechanism: A nucleophile (e.g., an organophosphine like dimethylphenylphosphine) first attacks the Michael acceptor, generating a zwitterionic enolate. This enolate is a strong base that then deprotonates a thiol, forming the thiolate anion which proceeds to react as in the base-catalyzed pathway. google.com
Influence of Reaction Conditions (Solvent, Initiator, Thiol) on Kinetics and Selectivity
The outcome of the Thiol-Michael addition is significantly influenced by several experimental parameters.
Influence of Solvent: The reaction rate can be enhanced by using polar solvents. nih.gov Polar environments help to stabilize the charged thiolate intermediate, which is crucial for the initiation and propagation of the reaction, particularly in base-catalyzed systems.
Influence of Initiator: The choice of catalyst or initiator is critical. Nucleophiles such as organophosphines and specific tertiary amines can act as highly efficient catalysts. google.com For example, dimethylphenylphosphine (B1211355) (DMPP) has been shown to be a very effective catalyst for the reaction between methyl 3-mercaptopropionate and ethyl vinyl sulfone. google.com The mechanism (base-catalyzed vs. nucleophile-initiated) is dictated by this choice, which in turn affects reaction kinetics and potential side reactions.
Influence of Thiol Structure: The structure and acidity of the thiol play a major role in the reaction kinetics. For mercaptopropionate esters, the rate-limiting step is often the nucleophilic addition of the thiolate to the Michael acceptor. psu.edu In contrast, for more basic alkyl thiols, the proton exchange (chain transfer) step is typically rate-limiting. psu.edu Therefore, the electronic properties of the thiol are paramount; more acidic thiols generate thiolates more readily but may be less nucleophilic. Studies have shown that for mercaptopropionates, the more electron-rich thiolate (e.g., from an α-methyl substituted mercaptopropionate) adds faster to the double bond. psu.edu
Table 2: Effect of Initiator and Reactants on Thiol-Michael Addition
| Thiol | Michael Acceptor | Initiator | Reaction Time | Conversion | Reference |
|---|---|---|---|---|---|
| Methyl 3-mercaptopropionate | Ethyl Vinyl Sulfone | Triethylamine (TEA) | 20 min | >99% | google.com |
| Methyl 3-mercaptopropionate | Ethyl Vinyl Sulfone | Dimethylphenylphosphine (DMPP) | <5 min | >99% | google.com |
| Hexanethiol | Ethyl Vinyl Sulfone | Triethylamine (TEA) | <5 min | >99% | google.com |
| Methyl 3-mercaptopropionate | Hexyl Acrylate | Hexylamine | Not specified | Not specified | rsc.org |
Analysis of Byproduct Formation Mechanisms
Despite the high efficiency of Thiol-Michael additions, side reactions can occur, leading to the formation of byproducts.
Anionic Polymerization of Michael Acceptor: Certain nucleophiles and bases used as catalysts can initiate the anionic polymerization of the Michael acceptor. This is particularly problematic with highly reactive acceptors like maleimides. For instance, in reactions involving ethyl 2-mercaptopropionate (an analogue of this compound) and N-methylmaleimide (NMM), the use of catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or even the reducing agent tributylphosphine (B147548) can lead to the polymerization of NMM. This side reaction competes with the desired thiol addition.
Formation of Nucleophile Adducts: In nucleophile-initiated pathways, the initiator itself can add to the Michael acceptor to form a stable byproduct. This is observed when phosphine (B1218219) catalysts are used in non-catalytic amounts. The formation of these adducts consumes the catalyst and can complicate the product mixture.
Enolate-Initiated Side Reactions: The enolate intermediate formed during the Michael addition is a basic species. In some cases, this enolate can act as an initiator for the anionic polymerization of the Michael acceptor, especially in polar solvents and when the initial concentration of the acceptor is higher than the thiol. This has been observed in the reaction between ethyl 2-mercaptopropionate and N-methylmaleimide.
Catalytic Roles and Reaction Kinetics of Methyl 2 Mercaptopropionate
Catalyst Systems in Mercaptopropionate Synthesis
The synthesis of mercaptopropionate esters, such as Methyl 2-mercaptopropionate, is facilitated by various catalytic systems. One common industrial method involves the reaction of an acrylate (B77674) with hydrogen sulfide (B99878). The choice of catalyst is crucial for optimizing reaction rate and yield.
Basic amine catalysts, such as anhydrous ammonia (B1221849), are utilized in the synthesis process. The reaction can be further enhanced by the use of co-catalysts. For instance, the addition of phase-transfer catalysts like crown ethers can accelerate the reaction rate. In a specific example, the preparation of methyl mercaptopropionate was conducted using anhydrous ammonia as the basic amine catalyst, with the reaction rate being influenced by the choice of co-catalyst and solvent. google.com
Another approach to synthesizing methyl 3-mercaptopropionate (B1240610) involves the esterification of 3-mercaptopropionic acid with methanol (B129727). This reaction is often catalyzed by strong acids. Traditional methods have used concentrated sulfuric acid. google.com However, modern processes are shifting towards solid acid catalysts to simplify product purification and minimize waste. These solid catalysts can be used in fixed-bed reactors, allowing for continuous production. The use of reactive distillation technology, where the reaction and separation occur simultaneously, has been shown to improve reaction efficiency by removing water and the product from the reaction system in a timely manner. google.com
Below is a table summarizing various catalyst systems used in the synthesis of methyl mercaptopropionate.
| Catalyst Type | Specific Catalyst/Co-catalyst | Reactants | Technology | Reference |
|---|---|---|---|---|
| Basic Amine Catalyst | Anhydrous Ammonia | Methyl acrylate, Hydrogen sulfide, Dimethyl dithiodipropionate | Batch Reaction | google.com |
| Phase-Transfer Co-catalyst | 18-CROWN-6 | Methyl acrylate, Hydrogen sulfide, Dimethyl dithiodipropionate | Batch Reaction | google.com |
| Traditional Acid Catalyst | Concentrated Sulfuric Acid | 3-Mercaptopropionic acid, Methanol | Batch Reaction | google.com |
| Solid Acidic Esterification Catalyst | ZSM-5 molecular sieve | 3-Mercaptopropionic acid, Methanol | Fixed-bed reactor, Reactive Distillation | google.com |
| Cation exchange resin | ||||
| Super acid resin D001 | ||||
| Macroporous sulfonic acid resin |
Influence on Enzymatic Reactions
This compound and its parent compound, 3-mercaptopropionic acid (3-MPA), are involved in several enzymatic reactions, acting as substrates or influencing enzyme activity. The thiol group is the primary site of interaction and catalysis in these biological systems.
Thiol Dioxygenase (TDO) Mechanisms and Substrate Interactions
Thiol dioxygenases (TDOs) are a class of nonheme iron oxygenases that catalyze the oxidation of thiol-containing compounds to their corresponding sulfinic acids. nih.gov A specific subset of these enzymes, 3-mercaptopropionic acid dioxygenases (3MDOs), utilizes 3-mercaptopropionic acid (3-MPA) as a substrate. nih.govuta.edu These enzymes are crucial in sulfur metabolism. nih.gov
The active site of TDOs typically contains a mononuclear nonheme iron center coordinated by three histidine residues. nih.gov The binding of the substrate, such as 3-MPA, to this iron center is a critical step in the catalytic cycle. Studies on the 3MDO from Azotobacter vinelandii suggest a bidentate coordination of 3-MPA, where both the thiol and carboxylate groups of the substrate interact with the iron center and nearby amino acid residues. nih.gov This binding mode is believed to correctly position the substrate for the subsequent reaction with dioxygen.
Kinetic studies of a "Gln-type" thiol dioxygenase from Azotobacter vinelandii have demonstrated its high specificity for 3-MPA compared to other thiol-containing substrates like L-cysteine and cysteamine. researchgate.net Despite having comparable maximal velocities (kcat), the enzyme's catalytic efficiency (kcat/KM) for 3-MPA is significantly higher, indicating that it is the preferred substrate. researchgate.net
The following table presents the steady-state kinetic parameters for the Azotobacter vinelandii "Gln-type" thiol dioxygenase with various substrates. researchgate.net
| Substrate | kcat (s-1) | KM (µM) | kcat/KM (M-1s-1) |
|---|---|---|---|
| 3-mercaptopropionic acid (3mpa) | 4.5 ± 0.2 | 63 ± 8 | 72,000 |
| L-cysteine (cys) | 2.2 ± 0.1 | 20,000 ± 2,000 | 110 |
| cysteamine (ca) | 2.1 ± 0.2 | 190,000 ± 30,000 | 11 |
Methylmercaptopropionate:Cob(I)alamin Methyltransferase Activity
In the domain of anaerobic microbiology, methylmercaptopropionate (MMPA) is a key molecule in the biogeochemical cycles of carbon and sulfur. asm.orgnih.gov Methanogenic archaea, such as Methanosarcina acetivorans, can metabolize MMPA. This process is initiated by substrate-specific methyltransferases that generate methyl-coenzyme M, a central intermediate in methanogenesis. nih.gov
The enzyme MtpA from M. acetivorans has been identified as a specific methylmercaptopropionate:cob(I)alamin methyltransferase. asm.orgnih.gov This enzyme catalyzes the transfer of a methyl group from a corrinoid protein to the thiol group of mercaptopropionate (MPA). Biochemical characterization of purified MtpA has shown that it catalyzes a robust methyl transfer reaction using free methylcob(III)alamin as the methyl donor and MPA as the acceptor. nih.gov The reaction is thermodynamically unfavorable but can be demonstrated at high substrate concentrations. nih.gov
The kinetic parameters for this methyl transfer reaction have been determined, highlighting the enzyme's efficiency. nih.gov
| Enzyme | Substrate | kcat (s-1) | Apparent Km (µM) |
|---|---|---|---|
| MtpA from M. acetivorans | mercaptopropionate (MPA) | 0.315 | 12 |
The catalytic cycle involves the cofactor cycling between the methylcob(III)alamin and the highly nucleophilic cob(I)alamin states. nih.govscilit.com The enzyme facilitates the methylation of cob(I)alamin with MMPA, a crucial step in the metabolic pathway. nih.gov The transition from cob(I)alamin to methylcob(III)alamin can be monitored spectrophotometrically by observing the increase in absorbance at 540 nm. asm.orgresearchgate.net
Kinetics of Redox Reactions Involving the Mercapto Group
The mercapto (thiol) group (-SH) of this compound is redox-active and can undergo a variety of oxidation reactions. The kinetics of these reactions are fundamental to understanding the compound's role in both chemical and biological systems. The interconversion between the reduced thiol form and the oxidized disulfide form is a central redox process. libretexts.org
The oxidation of thiols can proceed through several pathways, leading to different products:
Disulfides: The two-electron oxidation of two thiol molecules yields a disulfide (R-S-S-R). This can occur through direct thiol-disulfide exchange or via oxidation mediated by reactive oxygen species. nih.govnih.gov Thiol-disulfide exchange reactions are essentially SN2-like processes where a sulfur atom acts as a nucleophile, electrophile, and leaving group. libretexts.org
Sulfenic Acids: The initial two-electron oxidation of a thiol by oxidants like hydrogen peroxide produces a sulfenic acid (R-SOH). nih.gov
Sulfinic and Sulfonic Acids: Sulfenic acids are often transient intermediates that can be further and irreversibly oxidized to sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids. nih.gov
The rates of these redox reactions can vary dramatically depending on the specific oxidant, the pH of the system (which determines the concentration of the more reactive thiolate anion, R-S⁻), and the presence of catalysts. nih.gov In enzymatic systems, the rates of thiol oxidation can be exceptionally high, with rate constants reaching up to 10⁸ M⁻¹s⁻¹ in the active sites of some peroxidases. nih.gov
In the gas phase, thiols react rapidly with hydroxyl (OH) radicals, a key atmospheric oxidant. Theoretical studies on similar thiol compounds indicate that the reaction primarily proceeds via H-atom abstraction from the -SH group. nih.gov For example, the estimated global rate coefficient for the oxidation of 3-methyl-2-butene-1-thiol (B196119) by OH radicals at 298 K is 6.1 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov This highlights the high reactivity of the thiol group towards oxidative processes.
The kinetics of disulfide formation can also be precisely controlled using "redox-click chemistry," where potent and selective oxidants like sulfuryl fluoride (B91410) (SO₂F₂) react rapidly and quantitatively with thiols under simple reaction conditions to form disulfides. chemrxiv.org
Biochemical and Biological Research Perspectives of Methyl 2 Mercaptopropionate and Its Analogs
Role in Microbial Metabolism and Catabolic Pathways
The role of methyl 2-mercaptopropionate in microbial metabolism is an emerging field of study, with current research highlighting its utilization by specific microorganisms as a sulfur source. Unlike its more extensively studied isomer, methyl 3-mercaptopropionate (B1240610), which is a key intermediate in the widespread dimethylsulfoniopropionate (DMSP) demethylation pathway, the metabolic pathways involving this compound appear to be more specialized.
The canonical DMSP demethylation pathway involves the conversion of DMSP to methyl 3-mercaptopropionate (MMPA). Extensive research has elucidated this pathway in various marine bacteria. However, current scientific literature does not indicate a direct role for this compound as an intermediate in this primary DMSP demethylation pathway. The enzymatic machinery characterized to date is specific for the production and subsequent metabolism of the 3-isomer.
The metabolism of methylmercaptopropionate in methanogenic archaea has been primarily focused on the 3-isomer, which can be used as a growth substrate by certain methanogens, such as some species of Methanosarcina. These organisms can convert methyl 3-mercaptopropionate to 3-mercaptopropionate and methane.
In contrast, research on a specific phototrophic bacterium, designated as strain photoB, has demonstrated a distinct metabolic pathway involving the hydrolyzed form of this compound, 3-mercapto-2-methylpropionate. This bacterium can utilize 3-mercapto-2-methylpropionate as its sole source of sulfur. The metabolic process begins with the activation of the thiol to 3-mercapto-2-methylpropionyl CoA. This CoA-derivative then serves as a substrate for a sulphur-lyase type enzyme, which results in the formation of methacrylyl-CoA. The pathway continues with further metabolism via beta-hydroxyisobutyryl-CoA and beta-hydroxyisobutyrate mdpi.com.
| Metabolic Step | Substrate | Enzyme Type (Proposed) | Product |
|---|---|---|---|
| Activation | 3-mercapto-2-methylpropionate | Not specified | 3-mercapto-2-methylpropionyl CoA |
| Sulfur Removal | 3-mercapto-2-methylpropionyl CoA | Sulphur-lyase type enzyme | Methacrylyl-CoA |
| Further Metabolism | Methacrylyl-CoA | Not specified | beta-hydroxyisobutyryl-CoA and beta-hydroxyisobutyrate |
Enzyme Studies and Biochemical Characterization
The biochemical characterization of enzymes that interact with this compound is crucial for understanding its biological roles and for potential biotechnological applications.
While specific studies on thiol-mediated reactions involving this compound in natural enzyme systems are limited, research in the field of biopolymer synthesis has provided valuable insights. An engineered strain of Escherichia coli has been successfully used to synthesize a novel polythioester (PTE), poly(3-mercapto-2-methylpropionate) [P(3M2MP)], using 3-mercapto-2-methylpropionic acid as a precursor thegoodscentscompany.com. This biosynthesis demonstrates a thiol-mediated polymerization reaction catalyzed by an engineered PHA synthase. The process involves the conversion of 3-mercapto-2-methylpropionic acid into its CoA thioester, which is then polymerized by the synthase.
There is currently a lack of specific research on the active site analysis of thiol dioxygenases with this compound as a substrate.
Exploration of Biological Activities
The exploration of the specific biological activities of this compound is still in its early stages. Unlike many other secondary metabolites, there is a scarcity of published research detailing its antimicrobial, antifungal, or other specific physiological effects on microorganisms.
In a biotechnological context, the precursor 3-mercapto-2-methylpropionic acid has been used in the biosynthesis of the biopolymer P(3M2MP). This polymer exhibits unique material properties, such as rubber-like elasticity, which are conferred by the α-methylated structure of the monomer unit thegoodscentscompany.com. The biological activity of the polymer itself, such as its biodegradability, is a subject for future investigation.
| Precursor Concentration of 3-mercapto-2-methylpropionic acid (g/L) | Polymer Content (wt%) | 3M2MP fraction (mol%) | Polymer Type |
|---|---|---|---|
| 0.25 | ~68 | 5.5 | P(3HB-co-3M2MP) |
| 1.5 | ~68 | 53.9 | P(3HB-co-3M2MP) |
| 2.0 | 72.1 - 77.2 | 54.8 | P(3HB-co-3M2MP) |
| 1.2 | 8.4 | 100 | P(3M2MP) homopolymer |
Antioxidant Effects and Free Radical Scavenging Research
The antioxidant properties of thiol-containing compounds, such as this compound, are a subject of significant interest in biochemical research. Thiols are recognized for their potent antioxidant capabilities, primarily attributed to the sulfhydryl (-SH) group. mst.eduresearchgate.netrjor.ro This functional group can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and free radicals, which are implicated in cellular damage and various disease processes. rjor.ro The antioxidant mechanism of thiols is crucial in protecting cells from oxidative stress. mst.edurjor.ro
While direct research specifically quantifying the antioxidant activity of this compound is limited in the available literature, the well-established antioxidant properties of the thiol functional group provide a strong basis for its potential in this area. The reactivity of the sulfhydryl group makes thiols efficient scavengers of free radicals. rjor.ro The antioxidant capacity of various thiol compounds has been evaluated using methods such as the photochemiluminescence (PCL) technique, which measures the inhibition of light emission in the presence of an antioxidant. researchgate.netrjor.ro
Below is a table summarizing the antioxidant activity of several thiol compounds, providing a comparative perspective on their potential efficacy.
| Compound | Antioxidant Activity Measurement | Key Findings |
| Glutathione (GSH) | Photochemiluminescence (PCL) Assay | Demonstrated the most significant antioxidant activity among the tested thiols. researchgate.netrjor.ro |
| L-cysteine (CYS) | Inhibition of Polyphenol Oxidase (PPO) | Effectively inhibited PPO activity in fresh-cut potatoes. mst.edu |
| N-acetylcysteine (NAC) | Inhibition of Polyphenol Oxidase (PPO) | Showed significant inhibition of PPO activity. mst.edu |
| Homocysteine | Photochemiluminescence (PCL) Assay | Exhibited the weakest antioxidant activity among the tested thiols with a free -SH group. rjor.ro |
Metal-Coordinating Properties and Chelation Research
The sulfhydryl group in thiol compounds like this compound imparts significant metal-coordinating properties. Thiolates are classified as soft Lewis bases, enabling them to form strong bonds with soft Lewis acid metals. wikipedia.org This characteristic is the foundation for the use of thiol-containing molecules as chelating agents, which are compounds that can form multiple bonds to a single metal ion, effectively sequestering it. researcher.lifenih.govnih.gov
Chelation therapy utilizing thiol-based agents is a primary medical treatment for reducing the toxicity of heavy metals such as mercury, lead, and cadmium. researcher.lifenih.govnih.gov Compounds like meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercaptopropanol (BAL) are well-known thiol chelators used in clinical practice. researcher.lifenih.gov The sulfur atoms in these molecules bind tightly to heavy metal ions, forming stable complexes that can be more easily excreted from the body. nih.govmdpi.com
The coordination chemistry of metal-thiolate complexes is diverse. The thiolate ligand can act as a terminal or a bridging ligand, connecting two or more metal centers. wikipedia.org The geometry of the resulting complex is influenced by the nature of the metal ion and the structure of the thiol-containing molecule. While extensive research exists on the chelation properties of dithiols and other poly-thiol compounds, studies specifically detailing the metal-coordinating properties of monothiols like this compound are less common. However, the fundamental principles of thiol-metal interactions suggest its potential to coordinate with various metal ions.
The table below presents several thiol-containing compounds and their researched applications in metal chelation.
| Chelating Agent | Target Metal Ions | Application/Research Focus |
| meso-2,3-dimercaptosuccinic acid (DMSA) | Lead (Pb), Mercury (Hg) | Recommended agent for lead and organic mercury poisoning. researcher.lifenih.gov |
| 2,3-dimercaptopropanol (BAL) | Arsenic (As), Mercury (Hg) | A classical agent for metal poisoning, though with higher toxicity than newer agents. researcher.lifenih.gov |
| Dimercaptopropane sulfonate (DMPS) | Mercury (Hg) | Considered an optimal antidote for inorganic mercury poisoning. researcher.lifenih.gov |
| d-penicillamine | Lead (Pb) | Shown to be effective in enhancing the urinary excretion of lead. nih.gov |
Influence on Flavor Perception and Food Chemistry
Volatile thiol compounds, including esters like this compound, are pivotal in the aroma profiles of a wide array of foods and beverages. tandfonline.comnih.gov These sulfur-containing molecules are known for their extremely low odor detection thresholds, often in the nanogram per liter range, making them significant contributors to flavor even at trace concentrations. nih.gov
In the context of food chemistry, thiols are responsible for a spectrum of aroma characteristics, from desirable fruity and roasted notes to unpleasant "reductive" aromas like rotten eggs or cooked cabbage. sevenfifty.comauckland.ac.nzawri.com.au For example, furan-2-ylmethanethiol is a key contributor to the aroma of roasted coffee, while other thiols are characteristic of the tropical fruit notes in Sauvignon Blanc wine. sevenfifty.comwikipedia.org The perception of these aromas can be influenced by the presence of other compounds in the food matrix, which can have masking or enhancing effects. sevenfifty.com
This compound and its analogs are part of the broader family of volatile sulfur compounds (VSCs) that are formed through various pathways during food processing and fermentation. auckland.ac.nzawri.com.au In winemaking, for instance, VSCs can be produced by yeast metabolism from sulfur-containing amino acids. awri.com.au The final concentration and impact of these compounds are influenced by factors such as yeast strain, fermentation temperature, and the redox potential of the wine. awri.com.au
The specific flavor profile of a thiol is highly dependent on its chemical structure. The table below highlights several volatile thiol compounds and their associated flavor descriptors in different food products.
| Thiol Compound | Associated Flavor Descriptors | Food/Beverage Examples |
| 3-Sulfanylhexan-1-ol (3SH) | Grapefruit, passionfruit | Wine (Sauvignon Blanc) sevenfifty.com |
| 3-Sulfanylhexyl acetate (B1210297) (3SHA) | Passionfruit, boxwood | Wine sevenfifty.com |
| 4-Methyl-4-sulfanylpentan-2-one (4MSP) | Boxwood, blackcurrant | Wine, Beer nih.govsevenfifty.com |
| Furan-2-ylmethanethiol | Roasted coffee | Coffee nih.govwikipedia.org |
| Methanethiol (Methyl Mercaptan) | Cooked cabbage, reductive notes | Wine awri.com.au |
| Hydrogen Sulfide (B99878) (H₂S) | Rotten eggs | Wine awri.com.auwinemakermag.com |
| Dimethyl Sulfide (DMS) | Cooked cabbage, blackcurrant, truffle | Wine auckland.ac.nzawri.com.au |
| 3-Mercapto-2-methylpentan-1-ol | Broth-like, onion-like | Cooked allium varieties nih.gov |
Environmental and Sustainability Considerations in the Production and Application of Methyl 2 Mercaptopropionate
Biodegradation Behavior and Environmental Fate Studies
The biodegradability of a chemical is a critical factor in determining its environmental persistence. While specific, detailed biodegradation studies for Methyl 2-mercaptopropionate are not extensively available in the public domain, general information suggests that it can be degraded by microorganisms. biosynth.com The broader class of mercaptocarboxylic acids and their esters are generally considered to be biodegradable to a significant extent. However, the rate and extent of degradation can be influenced by a variety of environmental factors and the specific molecular structure of the compound.
The environmental fate of this compound is also influenced by its physical and chemical properties. Its volatility suggests that it is likely to be mobile in the environment. In the case of a related compound, Methyl 3-mercaptopropionate (B1240610), it is considered unlikely to persist in the environment. fishersci.com However, without specific studies on this compound, its precise environmental distribution and persistence remain areas requiring further research.
Table 1: Summary of Environmental Fate Information for this compound
| Parameter | Finding | Source |
|---|---|---|
| Biodegradation | Can be degraded by microorganisms such as bacteria, fungi, and algae. | biosynth.com |
| Persistence | Specific data not available; however, related compounds are not expected to be persistent. | fishersci.com |
| Mobility | Likely to be mobile in the environment due to its volatility. | fishersci.com |
Development of Environmentally Benign Synthetic Routes
The principles of green chemistry aim to reduce the environmental impact of chemical manufacturing processes. This includes the use of renewable feedstocks, less hazardous reagents, and more efficient catalytic systems. At present, there is limited publicly available research dedicated to the development of environmentally benign synthetic routes specifically for this compound.
Traditional methods for the synthesis of similar esters often involve esterification reactions that may use strong acids as catalysts, which can present environmental and handling challenges. The development of greener alternatives, such as the use of solid acid catalysts or enzymatic processes, could significantly improve the sustainability profile of this compound production. For instance, research into the catalytic synthesis of other propionates has explored the use of ionic liquids to avoid the equipment corrosion associated with strong acids. While not specific to this compound, these approaches indicate potential avenues for future research in developing more sustainable manufacturing processes.
Assessment of Environmental Impact in Industrial Applications
This compound is utilized in various industrial applications, including as a monomer for the production of polymers and as a flavoring agent. biosynth.comthegoodscentscompany.com The environmental impact associated with these uses is an important consideration.
As a monomer, this compound contributes to the production of polymers. The environmental impact of these polymers is dependent on their properties, applications, and end-of-life management, including their potential for recycling and biodegradation.
In terms of its direct environmental hazards, information is available through its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 2: GHS Hazard Classifications for this compound
| Hazard Statement Code | Description |
|---|---|
| H226 | Flammable liquid and vapor |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: Biosynth biosynth.com
It is important to note that the structurally similar compound, Methyl 3-mercaptopropionate, is classified as very toxic to aquatic life with long-lasting effects. fishersci.com While this does not directly apply to this compound, it highlights the potential for ecotoxicity within this class of compounds and underscores the need for specific aquatic toxicity data for a complete environmental risk assessment.
Q & A
Q. How do advanced spectroscopic techniques (e.g., 2D NMR, rotational spectroscopy) elucidate dynamic molecular behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
